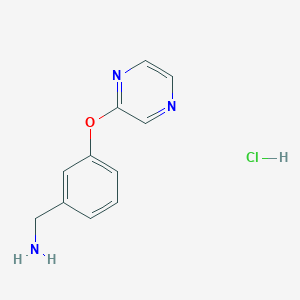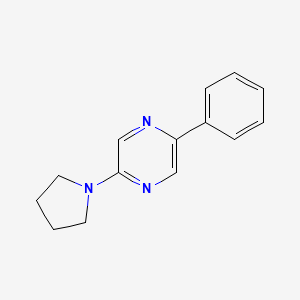
2-Phenyl-5-pyrrolidin-1-yl-pyrazine
Vue d'ensemble
Description
2-Phenyl-5-pyrrolidin-1-yl-pyrazine (PPP) is an organic compound that is used in many scientific research applications. It is a heterocyclic compound with a five-membered ring containing nitrogen and carbon atoms. PPP is a colorless, odorless, and non-toxic compound. It is soluble in water and has a low melting point. PPP has a wide range of applications in the pharmaceutical and food industries, as well as in materials science and biochemistry.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have been focused on synthesizing and characterizing new pyrazine derivatives, including their spectroscopic analyses, molecular docking studies, and evaluating their potential as antimicrobial and anticancer agents. For instance, El-Azab et al. (2018) synthesized oxadiazole and pyrazine derivatives, demonstrating their potential anti-tubercular activity and suggesting possibilities for anticancer drug development through molecular docking studies (El-Azab et al., 2018).
Antimicrobial Activities
The development of new antimicrobial agents is a significant application of pyrazine derivatives. Abdel-Gawad et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines and evaluated their antimicrobial activity, highlighting the potential of these compounds as antibacterial and antifungal agents (Abdel-Gawad et al., 2003).
Optical and Electronic Properties
Pyrazine derivatives are explored for their optical and electronic properties, which are crucial for applications in materials science, including organic electronics and photovoltaics. Zhao et al. (2014) investigated the electrochromic properties of polymers based on pyrido[4,3-b]pyrazine, demonstrating their potential in NIR electrochromic devices (Zhao et al., 2014).
Catalysis and Chemical Reactions
Pyrazine derivatives are also employed in catalysis and as intermediates in chemical reactions, contributing to the development of new synthetic methodologies. For example, the synthesis of dipyrrolopyrazine derivatives via metal-free and metal-catalyzed amination, as reported by Meti et al. (2017), showcases the versatility of pyrazine scaffolds in organic synthesis (Meti et al., 2017).
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and others .
Action Environment
The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-phenyl-5-pyrrolidin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-16-14(11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYKKVDUOXOPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587600 | |
| Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |
CAS RN |
912763-41-8 | |
| Record name | 2-Phenyl-5-(pyrrolidin-1-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



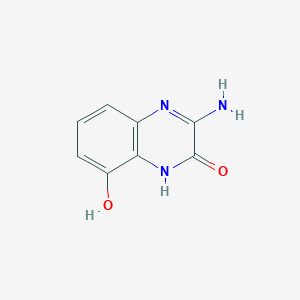



![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627803.png)
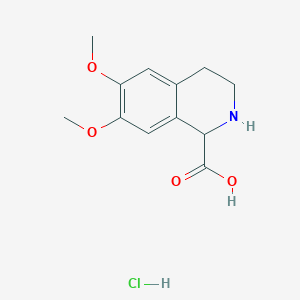

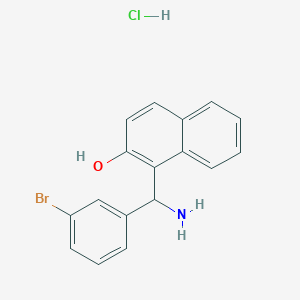


![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B1627812.png)
![2-{[3-(Hydroxymethyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B1627813.png)
